Cas no 56011-31-5 (3-bromo-2-methyl-1-phenylpropan-1-one)

3-bromo-2-methyl-1-phenylpropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 3-bromo-2-methyl-1-phenyl-
- 3-bromo-2-methyl-1-phenylpropan-1-one
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3-bromo-2-methyl-1-phenylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-94266871-2.5g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 2.5g |
$2554.0 | 2023-10-28 | |
Enamine | BBV-94266871-10.0g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 10.0g |
$4067.0 | 2023-01-30 | |
Enamine | BBV-94266871-1.0g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 1.0g |
$1232.0 | 2023-01-30 | |
Enamine | BBV-94266871-5.0g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 5.0g |
$3235.0 | 2023-01-30 | |
Enamine | BBV-94266871-5g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 5g |
$3235.0 | 2023-10-28 | |
Enamine | BBV-94266871-10g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 10g |
$4067.0 | 2023-10-28 | |
Enamine | BBV-94266871-1g |
3-bromo-2-methyl-1-phenylpropan-1-one |
56011-31-5 | 95% | 1g |
$1232.0 | 2023-10-28 |
3-bromo-2-methyl-1-phenylpropan-1-one 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
3-bromo-2-methyl-1-phenylpropan-1-oneに関する追加情報
Professional Introduction to 3-bromo-2-methyl-1-phenylpropan-1-one (CAS No. 56011-31-5)
3-bromo-2-methyl-1-phenylpropan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 56011-31-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic system and an aliphatic side chain, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in synthetic chemistry and a potential precursor for various biologically active molecules.
The structural motif of 3-bromo-2-methyl-1-phenylpropan-1-one consists of a phenyl ring substituted at the 3-position with a bromine atom, an adjacent methyl group at the 2-position, and an isobutyl side chain attached to the carbonyl carbon. This unique arrangement imparts distinct reactivity patterns, making it a candidate for further functionalization. The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, while the ketone functionality provides opportunities for condensation reactions such as Claisen or aldol-type couplings.
In recent years, the pharmaceutical industry has shown increasing interest in molecules containing aromatic and heteroaromatic systems due to their potential interactions with biological targets. 3-bromo-2-methyl-1-phenylpropan-1-one fits into this category, as its structure can be modified to explore various pharmacophores. For instance, further derivatization at the phenyl ring or the aliphatic chain could yield compounds with altered physicochemical properties and biological activities. This adaptability has made it a focus of interest in medicinal chemistry efforts aimed at discovering novel therapeutic agents.
One of the most compelling aspects of 3-bromo-2-methyl-1-phenylpropan-1-one is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products or designed structures predicted to exhibit specific biological functions. For example, its use in constructing benzodiazepine analogs has been explored, where the bromine atom serves as a handle for introducing additional substituents that fine-tune receptor binding affinities.
The synthesis of 3-bromo-2-methyl-1-phenylpropan-1-one itself is an intriguing process that highlights modern synthetic methodologies. One common approach involves the bromination of an existing ketone or aldehyde derivative, followed by rearrangement or functional group interconversion. Alternatively, cross-coupling reactions between aryl halides and organometallic species can be employed to construct the desired phenyl-substituted backbone. These synthetic strategies not only showcase the compound's versatility but also reflect advancements in catalytic systems that enhance reaction efficiency and selectivity.
Recent studies have begun to explore the mechanistic aspects of reactions involving 3-bromo-2-methyl-1-phenylpropan-1-one, particularly in terms of how its structural features influence reaction outcomes. Computational studies have provided insights into transition state geometries and energy profiles, helping chemists predict and optimize synthetic pathways. Such work is crucial for designing experiments that maximize yield and minimize unwanted byproducts, especially when scaling up reactions for industrial applications.
Beyond its role as a synthetic intermediate, 3-bromo-2-methyl-1-phenylpropan-1-one has found applications in materials science and agrochemical research. Its ability to undergo diverse transformations allows chemists to tailor its properties for specific uses, such as creating polymers with tailored thermal or mechanical characteristics or developing pesticides with improved efficacy and environmental safety profiles.
The future direction of research involving 3-bromo-2-methyl-1-phenylpropan-1-one is likely to be shaped by emerging trends in green chemistry and drug discovery technologies. Innovations such as flow chemistry and biocatalysis could offer more sustainable routes to synthesizing derivatives of this compound, while high-throughput screening methods may accelerate the identification of novel bioactive scaffolds derived from it.
In conclusion,3-bromo -2 -methyl - 1 - phenylpropan - 1 - one (CAS No. 56011 -31 -5) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic applications, making it indispensable in pharmaceutical research and industrial chemistry alike. As our understanding of molecular interactions deepens and new synthetic tools become available, 3 -bromo - 2 -methyl - 1 - phenylpropan - 1 - one will undoubtedly continue to play a pivotal role in advancing chemical innovation.
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